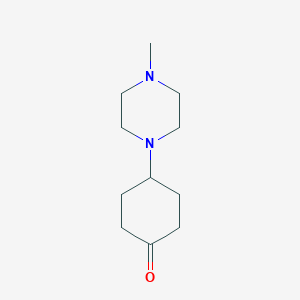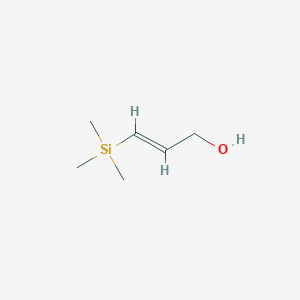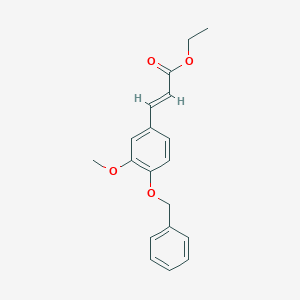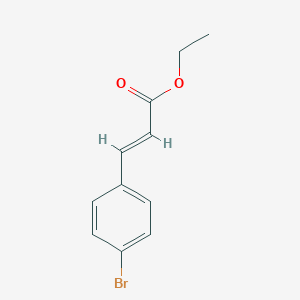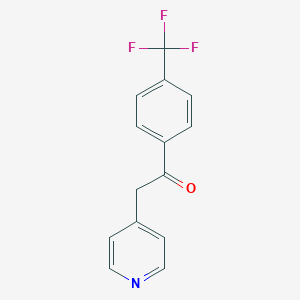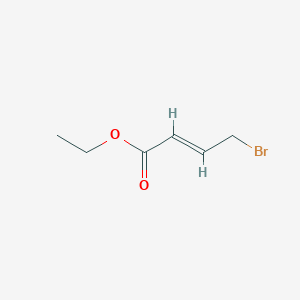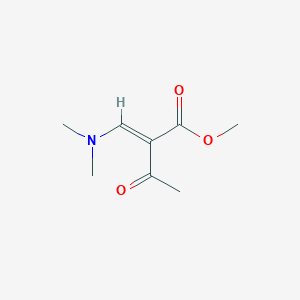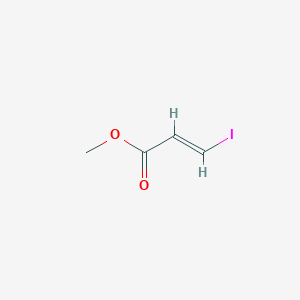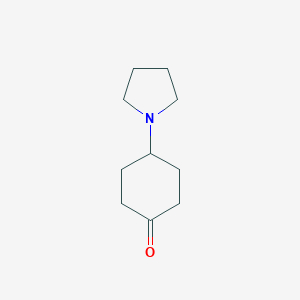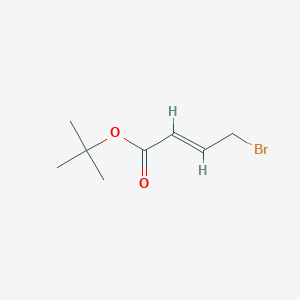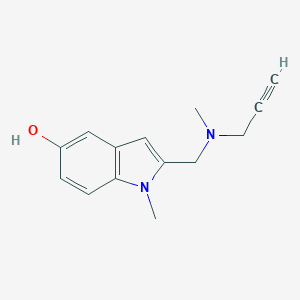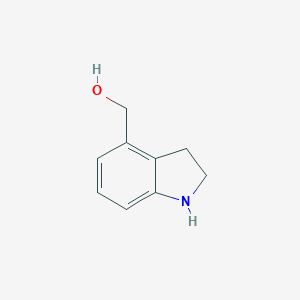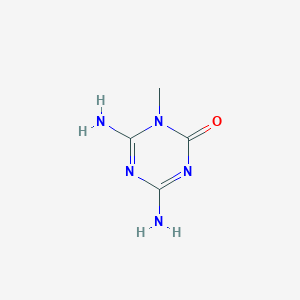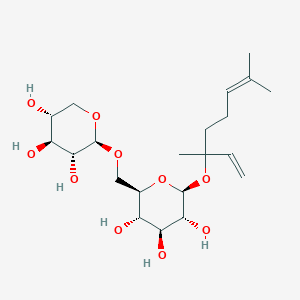
Neohancoside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neohancoside A is a naturally occurring triterpenoid saponin that is found in the roots of Panax notoginseng. It has been shown to have various biological activities and has been the focus of extensive scientific research in recent years.
Wirkmechanismus
The mechanism of action of Neohancoside A is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemische Und Physiologische Effekte
Neohancoside A has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the development of various diseases. It has also been shown to regulate the immune system and modulate the activity of various enzymes and proteins.
Vorteile Und Einschränkungen Für Laborexperimente
Neohancoside A has various advantages for lab experiments, such as its natural occurrence, easy availability, and low toxicity. However, its low solubility and stability can pose a challenge for its use in experiments.
Zukünftige Richtungen
There are various future directions for the study of Neohancoside A. One of the directions is to investigate its potential use in the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, the development of new synthesis methods and formulations can also be an area of future research.
Conclusion:
In conclusion, Neohancoside A is a naturally occurring triterpenoid saponin that has various biological activities and has been extensively studied for its potential use in the treatment of various diseases. Its mechanism of action involves the modulation of various signaling pathways, and it has been shown to have various biochemical and physiological effects. While it has advantages for lab experiments, its low solubility and stability can pose a challenge. There are various future directions for the study of Neohancoside A, and it holds promise as a potential therapeutic agent.
Synthesemethoden
Neohancoside A can be synthesized through a multi-step process that involves the extraction of the root of Panax notoginseng, followed by purification and isolation of the compound. The process involves various techniques such as chromatography, extraction, and crystallization.
Wissenschaftliche Forschungsanwendungen
Neohancoside A has been shown to have various biological activities such as anti-inflammatory, anti-cancer, and anti-oxidant effects. It has also been shown to have neuroprotective and cardioprotective effects. Therefore, it has been extensively studied for its potential use in the treatment of various diseases.
Eigenschaften
CAS-Nummer |
134553-54-1 |
|---|---|
Produktname |
Neohancoside A |
Molekularformel |
C21H36O10 |
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-(3,7-dimethylocta-1,6-dien-3-yloxy)-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C21H36O10/c1-5-21(4,8-6-7-11(2)3)31-20-18(27)16(25)15(24)13(30-20)10-29-19-17(26)14(23)12(22)9-28-19/h5,7,12-20,22-27H,1,6,8-10H2,2-4H3/t12-,13-,14+,15-,16+,17-,18-,19+,20+,21?/m1/s1 |
InChI-Schlüssel |
OKNPZRJNRSGKME-XEGIVNTOSA-N |
Isomerische SMILES |
CC(=CCCC(C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O)O)C |
SMILES |
CC(=CCCC(C)(C=C)OC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C |
Kanonische SMILES |
CC(=CCCC(C)(C=C)OC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C |
Synonyme |
neohancoside A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



